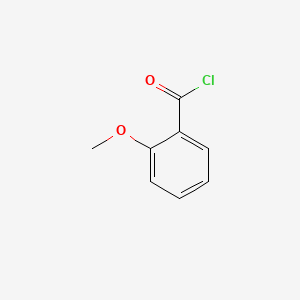

2-Methoxybenzoyl chloride

Vue d'ensemble

Description

2-Methoxybenzoyl chloride, also known as o-Anisoyl chloride, is an organic compound with the molecular formula C8H7ClO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methoxybenzoyl chloride can be synthesized through the reaction of 2-methoxybenzoic acid with thionyl chloride. The reaction typically involves the following steps:

- Dissolve 2-methoxybenzoic acid in a suitable solvent such as tetrahydrofuran.

- Add a catalytic amount of N,N-dimethylformamide to the solution.

- Slowly add thionyl chloride to the mixture while maintaining the reaction temperature at room temperature.

- Stir the reaction mixture for several hours until the reaction is complete.

- Purify the product through distillation or recrystallization to obtain this compound with a high yield .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Analyse Des Réactions Chimiques

Substitution Reactions

2-Methoxybenzoyl chloride reacts with nucleophiles to form amides, esters, and thioesters.

Amide Formation

-

Mechanism : Nucleophilic acyl substitution, where amines attack the electrophilic carbonyl carbon.

-

Example : Reaction with 5-amino-1,3,4-thiadiazole-2-thiol in toluene yields N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide (60% yield, m.p. 245–247°C). Characterization via -NMR confirmed aromatic protons at δ 7.82–6.90 ppm and a methoxy signal at δ 3.86 ppm .

-

Conditions : Room temperature, anhydrous solvent, 2–4 hours.

Ester Formation

-

Reagents : Alcohols (e.g., methanol, ethanol) under basic or acidic conditions.

-

Product : 2-Methoxybenzoate esters, used as intermediates in drug synthesis .

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| NH₂-containing | Amides | 60–75% | RT, toluene, 2–4 h |

| R-OH | Esters | 70–85% | Base (e.g., pyridine) |

Friedel-Crafts Acylation

The electron-donating methoxy group activates the benzene ring for electrophilic substitution.

-

Mechanism : Lewis acid (e.g., AlCl₃) facilitates acylation of aromatic substrates.

-

Example : Reaction with anisole produces 2-methoxybenzophenone derivatives (83% conversion, 93–96% selectivity) .

-

Regioselectivity : Predominantly para-substitution due to steric hindrance at the ortho position.

| Substrate | Catalyst | Product | Selectivity |

|---|---|---|---|

| Anisole | HBEA zeolite | 4-Methoxybenzophenone | 93–96% |

| Toluene | AlCl₃ | Ortho/para-acylated ketones | 75–80% |

Hydrolysis

Hydrolysis yields 2-methoxybenzoic acid, a precursor for pharmaceuticals.

-

Conditions : Aqueous media (neutral or acidic).

-

Kinetics : Rapid exothermic reaction; half-life <10 minutes at 25°C .

Grignard Reagents

-

Example : Reaction with 2-methyl-3-methoxyphenyl magnesium chloride produces 2-methyl-3-methoxybenzoyl chloride derivatives (72% yield) .

-

Conditions : Tetrahydrofuran (THF), 10–25°C, nitrogen atmosphere.

Tellurium-Based Nucleophiles

-

Product : Bis(2-methoxybenzoyl) telluride, synthesized via sodium carbotelluroate intermediates (72% yield) .

-

Application : Precursor for tellurium-containing polymers.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic compounds:

-

Chromones : Domino Friedel-Crafts acylation/annulation with internal alkynes yields 2,3-disubstituted chromen-4-ones (93% yield).

-

Benzofurans : Flash Vacuum Pyrolysis (FVP) of ylide adducts generates 2-substituted benzofurans.

Applications De Recherche Scientifique

2-Methoxybenzoyl chloride has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparaison Avec Des Composés Similaires

4-Methoxybenzoyl chloride: Similar structure but with the methoxy group in the para position.

3-Methoxybenzoyl chloride: Similar structure but with the methoxy group in the meta position.

2-Bromobenzoyl chloride: Similar structure but with a bromine atom instead of a methoxy group.

Uniqueness: 2-Methoxybenzoyl chloride is unique due to the presence of the methoxy group in the ortho position, which influences its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in physical properties, reactivity, and applications compared to its para and meta counterparts .

Activité Biologique

2-Methoxybenzoyl chloride, also known as o-anisoyl chloride, is an aromatic acyl chloride with the molecular formula and a molecular weight of approximately 170.6 g/mol. This compound is primarily used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its biological activity has garnered attention due to its potential applications in medicinal chemistry.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 21615-34-9 |

| Molecular Formula | C8H7ClO2 |

| Molecular Weight | 170.6 g/mol |

| Density | 1.146 g/cm³ |

| Boiling Point | 128°C to 129°C (8 mmHg) |

| Flash Point | 84°C (184°F) |

| Refractive Index | 1.5724 |

Safety and Handling

This compound is classified as a hazardous material, causing severe skin burns and eye damage upon contact. It is also moisture-sensitive, requiring careful handling to prevent hydrolysis and degradation.

Antimicrobial Properties

Research indicates that acyl chlorides, including this compound, exhibit antimicrobial properties. A study found that derivatives of benzoyl chloride have significant activity against various bacterial strains, suggesting that this compound may share similar properties. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of compounds related to this compound. Certain derivatives have shown promise in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

- Synthesis of Antimicrobial Agents : A study synthesized several derivatives of this compound and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited enhanced activity compared to standard antibiotics.

- Anti-cancer Research : Preliminary investigations have suggested that compounds derived from this compound may inhibit cancer cell proliferation in vitro. Further studies are required to elucidate the specific pathways involved.

Toxicological Profile

Despite its potential therapeutic applications, this compound poses several toxicological risks:

- Corrosive Nature : Causes severe burns upon contact with skin or eyes.

- Inhalation Risks : Inhalation can lead to respiratory irritation and systemic toxicity.

- Environmental Impact : Its stability in the environment raises concerns regarding its long-term ecological effects.

Propriétés

IUPAC Name |

2-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNHSEZOLFEFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885169 | |

| Record name | Benzoyl chloride, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21615-34-9, 1300-64-7 | |

| Record name | 2-Methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21615-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisoyl chloride (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anisoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021615349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Anisoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH3HW7ZFD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-Methoxybenzoyl chloride utilized in the synthesis of chromen-4-one derivatives?

A1: this compound serves as a crucial starting material in a one-pot synthesis of 2,3-disubstituted chromen-4-one derivatives. [, ] The reaction involves an internal alkyne and proceeds through a domino sequence initiated by a Lewis acid. The mechanism entails Friedel-Crafts acylation, followed by intramolecular vinyl carbocation trapping (or oxa-Michael addition), and concludes with demethylation. This efficient methodology allows for the preparation of various chromen-4-one derivatives in high yields (up to 93%). [, ] Interestingly, when 2,6-dimethoxybenzoyl chloride is employed, a chromen-2-one (coumarin) product is obtained instead, highlighting the impact of substituent position on the reaction outcome. []

Q2: Can you elaborate on the role of this compound in preparing benzofurans?

A2: this compound is instrumental in a two-step synthesis of 2-substituted benzofurans. [] Initially, it reacts with non-stabilized ylides to yield stabilized ylides. These ylides then undergo Flash Vacuum Pyrolysis (FVP) at 850 °C, leading to the formation of the desired benzofurans. The 2-methoxy substituent is crucial in this process as it directs cyclization and is subsequently lost during the FVP. The nature of the acyl group in the starting this compound influences the final benzofuran product, with aromatic acyl groups remaining intact while aliphatic ones may undergo degradation. []

Q3: Are there other heterocyclic systems accessible using reactions involving this compound?

A3: Yes, research indicates that this compound can be employed in the synthesis of 4-hydroxyquinolines. [] This involves reacting 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides, followed by a reduction step to yield the desired 4-hydroxyquinolines. This highlights the versatility of this compound in constructing diverse heterocyclic scaffolds. []

Q4: What spectroscopic techniques are typically employed to characterize compounds derived from this compound?

A4: The synthesized compounds, including chromen-4-ones, benzofurans, and 4-hydroxyquinolines, are routinely characterized using spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS). [, , , , ] These methods provide valuable information about the structure and purity of the synthesized compounds, confirming their successful formation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.